N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,4-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-14-7-8-18(15(2)11-14)24(22,23)20-13-19(21)10-9-16-5-3-4-6-17(16)12-19/h3-8,11,20-21H,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLSYILDEDQNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2(CCC3=CC=CC=C3C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,4-dimethylbenzenesulfonamide is a synthetic compound with potential therapeutic applications, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide moiety linked to a tetrahydronaphthalene structure. Its molecular formula is with a molecular weight of 301.4 g/mol. The sulfonamide group is known for its biological significance, particularly in inhibiting various enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉NO₂S |
| Molecular Weight | 301.4 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound primarily involves its interaction with carbonic anhydrases (CAs), which are enzymes that play crucial roles in maintaining acid-base balance and facilitating gas exchange in tissues. Research indicates that sulfonamides can act as potent inhibitors of these enzymes, making them relevant in treating conditions such as glaucoma and certain types of cancer .
Inhibition of Carbonic Anhydrases
Recent studies have highlighted the efficacy of benzenesulfonamides in inhibiting various isoforms of human carbonic anhydrases. For instance, derivatives similar to the compound have shown significant inhibitory potency against isoforms hCA I and hCA II with inhibition constants (K_I) in the nanomolar range. One study reported a derivative with a K_I of 33.2 nM against hCA II, suggesting strong potential for therapeutic applications .
Cytotoxicity and Antiproliferative Effects
The cytotoxic potential of this compound has been evaluated in various cancer cell lines including MCF-7 (breast cancer) and Hep-3B (liver cancer). Several derivatives demonstrated significant antiproliferative activity while maintaining low cytotoxicity towards normal cells . This dual action indicates a favorable therapeutic index for potential drug development.
Molecular Docking Studies
Molecular docking studies have elucidated the binding interactions between the sulfonamide moiety and the active sites of carbonic anhydrases. These studies reveal that the compound fits well into the active site due to hydrophilic and hydrophobic interactions with surrounding amino acids. This structural compatibility enhances its inhibitory effectiveness .
Case Studies
- Case Study on Anticancer Activity : A study focusing on the antiproliferative effects of related benzenesulfonamides reported that compounds with similar structures exhibited IC50 values indicating effective inhibition of tumor cell growth while sparing normal cells.
- Case Study on Inhibition Mechanism : Another investigation detailed how specific modifications to the sulfonamide structure could enhance selectivity towards different carbonic anhydrase isoforms, leading to improved therapeutic outcomes in preclinical models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Sulfonamide Core
The 2,4-dimethylbenzenesulfonamide moiety is shared with N-(phenyl)-2,4-dimethylbenzenesulfonamide (), which substitutes a phenyl group for the tetrahydronaphthalenylmethyl chain. Key differences include:
- This could enhance crystallinity or solubility in polar solvents.
- In contrast, the phenyl group in ’s compound results in a planar geometry, with benzene rings tilted at ~67–73° relative to the sulfonamide plane .
Table 1: Substituent Comparison
| Compound | R-group (Sulfonamide N-Linked) | Key Functional Groups |
|---|---|---|
| Target compound | 2-hydroxy-THN* methyl | -OH, bicyclic system |
| N-(phenyl)-2,4-dimethylbenzenesulfonamide | Phenyl | -CH3, planar aromatic ring |
| *THN = 1,2,3,4-tetrahydronaphthalene. |
Crystallographic and Conformational Analysis
highlights that N-(phenyl)-2,4-dimethylbenzenesulfonamide adopts a trans-gauche conformation in its C–SO2–NH–C segment, with torsion angles of ~46–48°. The ortho-methyl groups orient away from sulfonyl oxygen atoms but toward N–H bonds, influencing crystal packing via N–H⋯O and C–H⋯O interactions . 1D chains).
Table 2: Crystallographic Parameters
Spectroscopic Signatures :
- IR Spectroscopy: The hydroxyl group in the target compound would exhibit a broad O–H stretch (~3200–3600 cm⁻¹), absent in non-hydroxylated analogs. Sulfonamide S=O stretches (~1150–1350 cm⁻¹) and N–H bends (~1500 cm⁻¹) are common to both .
- NMR : The tetrahydronaphthalene system would introduce distinct ¹H and ¹³C signals for saturated carbons (δ ~1.5–3.0 ppm for protons; δ ~20–40 ppm for carbons), contrasting with aromatic protons in phenyl-substituted analogs (δ ~6.5–8.0 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
